2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C28H24N4O3S2 and its molecular weight is 528.65. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A study on the design, synthesis, and in vitro cytotoxic activity of certain pyrimidine derivatives revealed that some synthesized compounds showed significant cancer cell growth inhibition against various cancer cell lines, highlighting the anticancer potential of pyrimidine derivatives (Al-Sanea et al., 2020). Additionally, new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated potent anticancer activity, comparable to that of doxorubicin, on several human cancer cell lines, underscoring the relevance of pyrimidine frameworks in anticancer drug design (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities. These findings suggest the utility of pyrimidine derivatives as potential therapeutic agents for inflammatory and pain-related conditions (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using citrazinic acid as a starting material, showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This highlights the potential of pyrimidine derivatives in addressing microbial resistance (Hossan et al., 2012).
Synthesis and Reactivity
The synthesis and evaluation of the biological activity of various pyrimidine derivatives, including the exploration of their chemical reactivity towards different reagents, contribute to our understanding of the versatile chemistry and potential biological applications of this class of compounds. These studies provide insights into the structural requirements for biological activity and offer a foundation for the development of new therapeutic agents (Farouk et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity kinase that is essential for the spindle assembly checkpoint which ensures the proper segregation of chromosomes during cell division .
Mode of Action
The compound inhibits the kinase activity of TTK . By binding to the active site of the kinase, it prevents the transfer of phosphate groups to the target proteins of TTK. This inhibition disrupts the normal function of TTK, leading to changes in cell division .
Biochemical Pathways
The inhibition of TTK affects the spindle assembly checkpoint pathway. This pathway is crucial for ensuring that chromosomes are properly segregated during cell division. Disruption of this pathway by the compound leads to chromosome missegregation and aneuploidy .
Pharmacokinetics
The compound is described as orally bioavailable , suggesting it can be absorbed through the gastrointestinal tract. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness.
Result of Action
The compound’s action results in chromosome missegregation and aneuploidy . It also suppresses the proliferation of a panel of human cancer cell lines . These effects are likely due to the disruption of the spindle assembly checkpoint pathway.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S2/c1-35-21-13-11-20(12-14-21)32-27(34)26-25(23(16-29-26)18-7-4-3-5-8-18)31-28(32)37-17-24(33)30-19-9-6-10-22(15-19)36-2/h3-16,29H,17H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXUNLOTKDLIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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